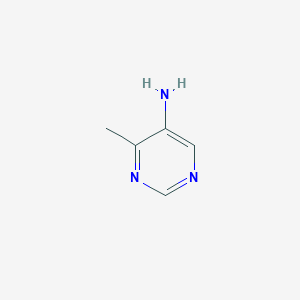

5-Amino-4-methylpyrimidine

Vue d'ensemble

Description

5-Amino-4-methylpyrimidine is a compound with the molecular formula C5H7N3 and a molecular weight of 109.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

It should be stored in a dark place, under an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Development of Thiazolo[4,5‐d]pyrimidine Derivatives : 5-Amino-4-methylpyrimidine has been utilized in the synthesis of thiazolo[4,5‐d]pyrimidine derivatives. These derivatives were formed using a two-step process involving ethanolic ammonia and secondary amines, followed by reaction with various isothiocyanates (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Crystalline Modification Analysis : Another study focused on the structure of a new crystalline modification of a compound derived from 5-Amino-4-methylpyrimidine, providing insights into its molecular structure and conformation (Zhukhlistova & Tishchenko, 2001).

Reactions with Amidine Salts : Research explored the reaction of 5-Amino-4-methylpyrimidine derivatives with formamidine salts, leading to the formation of novel compounds and a better understanding of their structure and fragmentation processes (Evans & Robertson, 1973).

Pharmaceutical Applications

Synthesis of HIV and Kinesin Eg5 Inhibitors : A study demonstrated the use of 5-Amino-4-methylpyrimidine derivatives in the synthesis of potential HIV and Kinesin Eg5 inhibitors, highlighting their significance in antiviral drug development (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Development of Scalable Syntheses for Vitamin B1 Intermediates : Another significant application is in the scalable synthesis of key intermediates for Vitamin B1, showcasing its role in the synthesis of essential vitamins (Zhao, Ma, & Chen, 2012).

Biological and Biochemical Studies

Behavior in Aqueous Solutions : Studies have investigated the behavior of 5-Amino-4-methylpyrimidine derivatives in aqueous solutions, contributing to the understanding of their chemical properties in biological systems (Hirai, 1966).

Evaluation of 5-HT1A Agonists : Research on aminopyrimidine series, including derivatives of 5-Amino-4-methylpyrimidine, has led to the identification of novel 5-HT(1A) agonists, which are important in the study of neuropsychiatric disorders (Dounay et al., 2009).

Inhibitory Effects on Nitric Oxide Production : A study on 5-substituted 2-amino-4,6-dichloropyrimidines, derived from 5-Amino-4-methylpyrimidine, showed significant inhibitory effects on immune-activated nitric oxide production, indicating potential therapeutic applications (Jansa et al., 2014).

Safety And Hazards

The safety information for 5-Amino-4-methylpyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

While specific future directions for 5-Amino-4-methylpyrimidine are not mentioned in the search results, it is known that pyrimidines have a range of pharmacological effects and are being studied for their potential applications . For example, a series of 5-methylpyrimidine-pyridinone derivatives have been designed and synthesized as novel selective inhibitors of EGFR and EGFR mutants . Theoretical results from such studies can provide further insights that will aid the design of oncogenic EGFR inhibitors with high selectivity .

Propriétés

IUPAC Name |

4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-5(6)2-7-3-8-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNDDUOCVSWTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280948 | |

| Record name | 5-Amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-methylpyrimidine | |

CAS RN |

3438-61-7 | |

| Record name | 3438-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

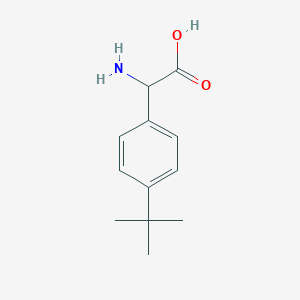

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

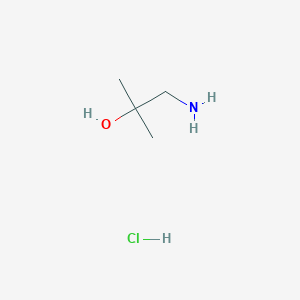

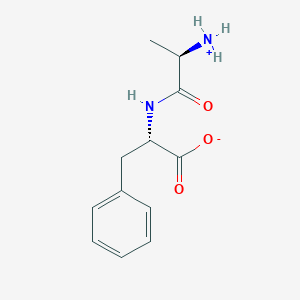

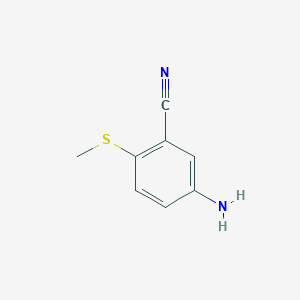

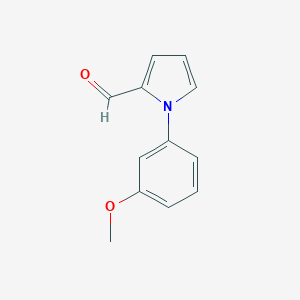

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.